WJ460

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

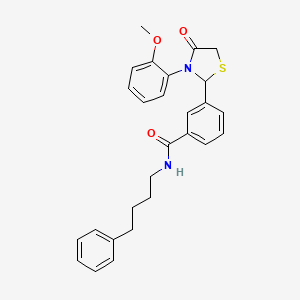

IUPAC Name |

3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSNKHFAOWELSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of WJ460: A Technical Guide to a Novel Myoferlin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WJ460 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its direct molecular target, the modulation of key signaling pathways, and its induction of multiple cell death modalities. Proteomic and biochemical analyses have identified myoferlin (MYOF) as the direct target of this compound.[1] By inhibiting MYOF, this compound disrupts critical cellular processes in cancer cells, including migration, invasion, and cell cycle progression, while simultaneously inducing mitochondrial autophagy (mitophagy) and a form of iron-dependent cell death known as ferroptosis.[2][3] This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling cascades affected by this compound to serve as a comprehensive resource for the scientific community.

Introduction to this compound and its Target: Myoferlin

Myoferlin (MYOF) is a large, 230 kDa transmembrane protein belonging to the ferlin family.[4] It is characterized by the presence of multiple C2 domains, which are crucial for calcium-dependent phospholipid binding and protein-protein interactions.[5] While MYOF is involved in various physiological processes such as membrane repair and vesicle trafficking, it has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in a variety of cancers, including breast and pancreatic cancer.[3][4] Elevated MYOF expression is often correlated with poor prognosis, increased metastatic potential, and resistance to conventional therapies.[4] this compound was identified through a small molecule screen as a potent inhibitor of breast cancer cell invasion and directly targets myoferlin, offering a promising therapeutic strategy for MYOF-driven cancers.[1][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |

| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [3] |

| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [3] |

| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [4] |

| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [4] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |

| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [3] |

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its anti-tumor effects through a multifaceted mechanism of action that stems from its direct inhibition of myoferlin.

Disruption of Endocytic Trafficking and Receptor Signaling

This compound directly binds to the C2 domain of myoferlin, which disrupts its normal function in membrane trafficking and receptor recycling.[5][6] A key interaction disrupted by this compound is the colocalization of myoferlin with Rab7, a small GTPase that marks late endosomes.[6][7] This dissociation impairs the endocytic pathway, leading to altered signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation, angiogenesis, and invasion.[4][7]

Caption: this compound disrupts Myoferlin-Rab7 interaction, impairing endocytic trafficking.

Induction of Cell Cycle Arrest and Mitophagy

Inhibition of myoferlin by this compound leads to cell cycle arrest at the G2/M phase in pancreatic ductal adenocarcinoma (PDAC) cell lines.[2][8] Furthermore, this compound treatment triggers mitochondrial autophagy (mitophagy), a cellular process that selectively degrades mitochondria.[2][9] This is a critical step that primes cancer cells for a specific form of cell death.

Priming and Induction of Ferroptosis

A novel and significant aspect of this compound's mechanism is its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3] this compound treatment reduces the expression of key regulators of ferroptosis, namely the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[3][4] The downregulation of these proteins disrupts the cellular antioxidant defense system, leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death.[3][9]

Caption: this compound induces ferroptosis through inhibition of Myoferlin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Affinity Pull-Down Assay for Myoferlin Target Identification

This protocol was utilized to identify myoferlin as the direct binding target of this compound.[3]

-

Cell Lysis: MDA-MB-231 cells are cultured to approximately 80-90% confluency, harvested, and lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.

-

Bait Immobilization: Streptavidin-coated magnetic beads are washed and incubated with a biotin-conjugated this compound probe to allow for the binding of the bait molecule.

-

Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to capture interacting proteins.

-

Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted using an SDS-PAGE sample loading buffer and separated by SDS-PAGE. The protein bands are visualized by silver staining.

Mass Spectrometry for Protein Identification

This protocol outlines the general steps for identifying the protein captured in the affinity pull-down assay.[3]

-

In-Gel Digestion: The protein band of interest is excised from the silver-stained SDS-PAGE gel, destained, and subjected to in-gel digestion with trypsin to generate peptide fragments.

-

Peptide Extraction: The resulting peptides are extracted from the gel slices.

-

LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: The obtained MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., MASCOT or Sequest) to identify the protein.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells in vitro.[4]

-

Matrigel Coating: The upper surface of a transwell insert (8 µm pore size) is coated with a diluted Matrigel Basement Membrane Matrix solution and incubated at 37°C to allow for gel formation.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT549) are harvested and resuspended in a serum-free medium containing various concentrations of this compound. The cell suspension is then added to the upper chamber of the Matrigel-coated transwell insert.

-

Chemoattraction: The lower chamber of the transwell is filled with a medium containing a chemoattractant, such as Fetal Bovine Serum (FBS).

-

Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained with Crystal Violet, and counted under a microscope.

Co-Immunoprecipitation for MYOF-Rab7 Interaction

This assay is used to demonstrate that this compound disrupts the interaction between myoferlin and Rab7.[7]

-

Cell Treatment and Lysis: Cells are treated with increasing concentrations of this compound for a specified time. The cells are then washed and lysed with a non-denaturing lysis buffer.

-

Immunoprecipitation: The protein of interest (e.g., HA-tagged MYOF) is immunoprecipitated from the cell lysate by incubating with an appropriate antibody (e.g., anti-HA) followed by the addition of protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the co-immunoprecipitated protein (e.g., Flag-tagged Rab7) is detected by western blotting using a specific antibody (e.g., anti-Flag).

Experimental and Logical Workflow

The investigation into the mechanism of action of this compound typically follows a logical progression of experiments.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising first-in-class myoferlin inhibitor with a novel and multifaceted mechanism of action.[3] By directly targeting myoferlin, this compound disrupts key oncogenic processes, including endocytic trafficking and cell migration, while simultaneously inducing cell cycle arrest, mitophagy, and ferroptosis. The preclinical data summarized in this guide highlight its potential as a therapeutic agent for myoferlin-driven cancers. Further investigation and clinical development of this compound and its analogs are warranted to fully explore its therapeutic utility in oncology.

References

- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to WJ460: A Potent Myoferlin Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoferlin (MYOF), a ferlin family protein, is increasingly recognized as a key player in cancer progression, contributing to cell proliferation, migration, invasion, and drug resistance. Its overexpression in a variety of malignancies, including breast and pancreatic cancers, is often correlated with poor patient outcomes. WJ460 has emerged as a potent and selective small-molecule inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative efficacy data, and providing detailed experimental protocols for its characterization. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and application in oncology research.

Introduction to Myoferlin and this compound

Myoferlin (MYOF) is a 230 kDa transmembrane protein involved in multiple cellular processes such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. In the context of cancer, MYOF is frequently overexpressed and is implicated in promoting metastasis and resistance to therapies. This compound is a small-molecule inhibitor that directly binds to and inhibits the function of myoferlin. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and metastasis, making this compound a valuable tool for studying MYOF function and a potential therapeutic candidate.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize key data on its inhibitory concentrations and in vivo effectiveness.

Table 1: In Vitro IC50 Values of this compound

| Cancer Type | Cell Line | Assay | IC50 (nM) |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42 |

| Breast Cancer | BT549 | Transwell Invasion | 36.40 ± 4.51 |

| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 |

| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |

|---|

| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting myoferlin, which leads to the disruption of key cellular processes.

Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking

A primary mechanism of this compound is the disruption of the interaction between myoferlin and Rab7, a small GTPase that marks late endosomes. This interaction is crucial for endocytic trafficking and the recycling of signaling receptors like EGFR and VEGFR-2. By inhibiting this interaction, this compound impairs late endosome function, leading to altered RTK signaling and promoting EGFR degradation.

Caption: this compound disrupts the Myoferlin-Rab7 interaction, impairing RTK signaling.

Induction of Mitophagy and Ferroptosis

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce mitochondrial autophagy (mitophagy) and prime the cells for ferroptosis, an iron-dependent form of programmed cell death. Treatment with this compound leads to a decrease in the levels of SLC7A11 (a cystine/glutamate antiporter) and GPX4 (glutathione peroxidase 4), which are key regulators of ferroptosis. This results in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Caption: this compound induces ferroptosis by inhibiting MYOF and downregulating SLC7A11 and GPX4.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

-

Cell Lines: MDA-MB-231, BT549 (human breast cancer).

-

Reagents:

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Fetal Bovine Serum (FBS) as a chemoattractant

-

This compound (various concentrations)

-

Crystal Violet stain (0.1%)

-

-

Protocol:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of a transwell insert (8 µm pore size) with the diluted Matrigel solution and incubate at 37°C for gel formation.

-

Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound.

-

Add the cell suspension to the upper chamber and FBS-containing medium to the lower chamber.

-

Incubate for 12-24 hours.

-

Remove non-invading cells from the upper surface.

-

Fix and stain the invading cells on the lower surface with Crystal Violet.

-

Count the number of stained, invading cells under a microscope.

-

Affinity Pull-Down Assay for Myoferlin Target Identification

This protocol identifies myoferlin as the direct binding target of this compound.

-

Reagents:

-

This compound-biotin conjugate

-

Streptavidin-coated magnetic beads

-

Cell lysate from cancer cells

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (SDS-PAGE sample loading buffer)

-

-

Protocol:

-

Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate.

-

Pre-clear cell lysate by incubating with unconjugated streptavidin beads.

-

Incubate the pre-cleared lysate with the this compound-biotin-bound beads to capture interacting proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins using SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining.

-

Excise the protein band of interest and identify the protein by mass spectrometry.

-

Western Blot for Ferroptosis Markers

This method is used to measure the levels of key proteins involved in ferroptosis.

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection system

-

-

Protocol:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells using RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research can aid in experimental design and interpretation.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective myoferlin inhibitor with promising anti-tumor activity. Its ability to disrupt key oncogenic signaling pathways and induce ferroptosis highlights its potential as a therapeutic agent for MYOF-driven cancers. The data and protocols presented in this guide provide a valuable resource for researchers investigating myoferlin as a therapeutic target and for the further development of this compound and its analogs.

The Myoferlin Inhibitor WJ460: A Technical Guide to its Induction of Mitochondrial Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the small molecule inhibitor WJ460 triggers mitochondrial autophagy (mitophagy). By directly targeting the ferlin family protein myoferlin (MYOF), this compound initiates a cascade of cellular events culminating in the selective degradation of mitochondria and priming cancer cells for ferroptosis, an iron-dependent form of programmed cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for professionals in oncology and drug development.

Core Mechanism: Inhibition of Myoferlin Initiates Mitophagy

This compound is a potent and selective inhibitor of myoferlin, a transmembrane protein frequently overexpressed in various cancers and associated with poor prognosis.[1][2][3] this compound exerts its anti-cancer effects by directly binding to and inhibiting the function of myoferlin.[1][3] This inhibition is the primary trigger for the induction of mitophagy.[2][4]

The proposed mechanism suggests that the inhibition of myoferlin disrupts mitochondrial homeostasis, leading to mitochondrial fission and the accumulation of reactive oxygen species (ROS).[4] This mitochondrial dysfunction signals for their selective removal through the autophagy machinery. The process of this compound-induced mitophagy is a critical precursor to ferroptosis, highlighting a dual mechanism of action for this compound in cancer therapy.[2][4] While the precise mitophagy receptor (e.g., PINK1/Parkin, FUNDC1, BNIP3/NIX) that senses the mitochondrial damage induced by myoferlin inhibition has not been definitively identified in the current literature, the downstream activation of the core autophagy process is well-documented.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |

| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |

| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |

| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |

Table 2: In Vivo Efficacy of this compound [2]

| Cancer Model | Treatment | Outcome |

| Nude mouse breast cancer metastasis model | 5-10 mg/kg this compound (intraperitoneal injection, single dose) | Significantly inhibited pulmonary metastasis, inhibited MDA-MB-231 proliferation, and increased overall survival. |

Table 3: Biomarker Modulation Following this compound Treatment in Pancreatic Ductal Adenocarcinoma (PDAC) Cells [4]

| Biomarker | Cellular Process | Effect of 50 nM this compound (24h) |

| Malondialdehyde (MDA) | Lipid Peroxidation | Significant increase (2- to 3-fold) |

| Intracellular Iron | Iron Homeostasis | Significant increase |

| Mitochondrial ROS | Oxidative Stress | Significant decrease |

| SLC7A11 | Ferroptosis Regulation | Reduction in protein levels |

| GPX4 | Ferroptosis Regulation | Reduction in protein levels |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound-induced mitophagy and the workflows for key experimental protocols.

Signaling Pathway of this compound-Induced Mitophagy and Ferroptosis

References

- 1. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of WJ460 in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor properties of WJ460, a novel small molecule inhibitor, in the context of breast cancer. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and therapeutic potential.

Introduction

Metastatic breast cancer remains a significant clinical challenge, driving the search for innovative therapeutic strategies that can effectively target the molecular machinery of tumor progression and dissemination.[1] The small molecule this compound has emerged as a promising anti-metastatic agent, demonstrating potent activity in preclinical models of breast cancer.[1][2] This document synthesizes the current understanding of this compound, focusing on its molecular target, the downstream signaling pathways it modulates, and its impact on cancer cell behavior.

This compound was identified through a screening of a small molecule library for inhibitors of breast cancer cell invasion.[2] Subsequent studies have elucidated that its primary molecular target is Myoferlin (MYOF), a protein belonging to the ferlin family.[1][2] MYOF is frequently overexpressed in various cancers, including breast cancer, and plays a critical role in cellular processes co-opted by cancer cells to promote migration, invasion, and endocytic trafficking, making it an attractive therapeutic target.[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key data from in vitro and in vivo experiments in breast cancer models.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines [1][3][4]

| Cell Line | Cancer Type | Assay | IC50 (nM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |

| BT549 | Triple-Negative Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model [5][6]

| Animal Model | Treatment | Outcome |

| Nude mice with orthotopically implanted MDA-MB-231-Luciferase cells | This compound (5-10 mg/kg, intraperitoneal injection) | Significantly inhibited pulmonary metastasis in a concentration-dependent manner, reduced tumor growth, and increased overall survival. |

Mechanism of Action: Targeting Myoferlin and Downstream Signaling

This compound exerts its anti-tumor effects through direct interaction with and inhibition of Myoferlin.[5] This targeted inhibition disrupts several key cellular processes that are crucial for breast cancer progression and metastasis.

Direct Inhibition of Myoferlin and Disruption of Endocytic Trafficking

This compound directly binds to the C2 domain of Myoferlin, disrupting its normal function in membrane trafficking and receptor recycling.[1] A critical consequence of this interaction is the interference with the colocalization of Myoferlin and Rab7, a small GTPase that marks late endosomes.[1][3] This disruption of the Myoferlin-Rab7 axis impairs the endocytic pathway, a process often dysregulated in cancer cells to enhance survival and metastasis.[1]

Reversal of Epithelial-Mesenchymal Transition (EMT)

The inhibition of the Myoferlin-Rab7 axis by this compound leads to a significant biological outcome: the reversal of the Epithelial-Mesenchymal Transition (EMT).[1] EMT is a cellular program that allows cancer cells to acquire migratory and invasive properties.[1] this compound treatment induces a phenotypic switch in breast cancer cells, causing them to lose their mesenchymal characteristics and regain an epithelial phenotype. This is marked by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as fibronectin, leading to a reduction in the migratory and invasive capacity of the cancer cells.[1]

Induction of Cell Cycle Arrest, Autophagy, and Ferroptosis

Beyond its anti-metastatic effects, this compound has been shown to inhibit tumor cell migration and growth by inducing cell cycle arrest at the G2/M phase.[5] Furthermore, it triggers mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells, highlighting a multi-faceted anti-tumor activity.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells in vitro.[3][4]

-

Cell Lines: MDA-MB-231, BT549 (human breast cancer).[3]

-

Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS) as a chemoattractant, this compound (various concentrations), Crystal Violet stain (0.1%).[3][4]

-

Protocol:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.[3]

-

Coat the upper chamber of a transwell insert with the diluted Matrigel and incubate to allow for gelation.

-

Resuspend breast cancer cells in serum-free medium containing various concentrations of this compound.[4]

-

Seed the cell suspension into the upper chamber of the Matrigel-coated transwell insert.

-

Add medium containing FBS to the lower chamber as a chemoattractant.

-

Incubate for a specified period (e.g., 12 hours) to allow for cell invasion through the Matrigel and the porous membrane.[4]

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.[4]

-

Quantify the number of invading cells by microscopy.

-

Western Blotting for EMT Markers

This technique is used to detect changes in the expression levels of key proteins involved in the Epithelial-Mesenchymal Transition.[1]

-

Cell Lysis: Breast cancer cells treated with this compound or a vehicle control are lysed using RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[1]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for EMT markers (e.g., E-cadherin, Fibronectin) followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.[6]

-

Cell Line: MDA-MB-231-Luciferase cells.[6]

-

Animal Model: Female nude mice.[6]

-

Protocol:

-

Implant MDA-MB-231-Luciferase cells orthotopically into the mammary fat pad of the mice.[6]

-

Monitor tumor growth. Once tumors are palpable, randomize mice into treatment and control groups.[6]

-

Administer this compound (e.g., 5-10 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection.[5][6]

-

Monitor tumor growth and metastasis weekly using bioluminescence imaging.[6]

-

At the end of the study, sacrifice the mice, dissect the primary tumor and major organs, and weigh the tumors.[6]

-

Perform immunohistochemical analysis on tumor sections for proliferation markers (e.g., Ki67) and angiogenesis markers (e.g., CD31).[6]

-

Conclusion

This compound represents a promising therapeutic agent for the treatment of breast cancer, particularly in the context of metastasis. Its novel mechanism of action, centered on the inhibition of Myoferlin, leads to a cascade of anti-tumor effects including the disruption of endocytic trafficking, reversal of EMT, and induction of cell death pathways. The preclinical data summarized in this guide provide a strong rationale for the continued investigation and development of this compound as a potential clinical candidate for MYOF-driven cancers.[2] Further research is warranted to explore its efficacy in combination with other anti-cancer agents and to fully elucidate its complex downstream signaling effects.

References

- 1. benchchem.com [benchchem.com]

- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

WJ460: A Deep Dive into its Anti-Migratory and Anti-Invasive Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor WJ460 and its effects on cancer cell migration and invasion. This compound has been identified as a potent, first-in-class inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and correlated with poor prognosis and increased metastatic potential.[1][2] This document details the quantitative efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways it modulates.

Quantitative Data Summary

The anti-invasive and anti-proliferative effects of this compound have been quantified across multiple cancer cell lines. The following tables summarize key efficacy data.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |

| Breast Cancer | MDA-MB-231 | Transwell Invasion (Collagen I) | 43.37 ± 3.42 | [1][2] |

| Breast Cancer | BT549 | Transwell Invasion (Collagen I) | 36.40 ± 4.51 | [1][2] |

| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [1] |

| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [1] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |

| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [2] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by directly targeting Myoferlin, which in turn disrupts several downstream signaling pathways crucial for cancer cell metastasis and survival.[1]

One of the primary mechanisms of this compound is the disruption of the interaction between Myoferlin and Rab7, a late endosomal protein.[1][3] This interference impairs the proper endocytic trafficking and recycling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, leading to their degradation and subsequent attenuation of downstream pro-survival and pro-invasive signaling.[1][2]

References

Understanding the interaction between WJ460 and myoferlin.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor WJ460 and its direct target, myoferlin (MYOF). Myoferlin, a member of the ferlin family of proteins, is increasingly recognized for its role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling.[1] Its overexpression is linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[2][3] this compound has emerged as a potent and specific inhibitor of myoferlin, demonstrating significant anti-tumor and anti-metastatic effects in preclinical studies.[4][5] This document details the quantitative data, experimental protocols, and signaling pathways associated with the this compound-myoferlin interaction to support ongoing research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in targeting myoferlin-expressing cancer cells.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [6] |

| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [6] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by directly binding to myoferlin and disrupting its function in several critical signaling pathways.[6] This leads to a cascade of events within the cancer cell, including cell cycle arrest, induction of mitochondrial autophagy, and a specific form of iron-dependent cell death known as ferroptosis.[6][7]

One of the key mechanisms of this compound is the induction of ferroptosis. By inhibiting myoferlin, this compound leads to the downregulation of SLC7A11 and GPX-4, two key proteins involved in protecting cells from lipid peroxidation.[6] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species and subsequent ferroptotic cell death.

Detailed Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the interaction and effects of this compound and myoferlin.

Transwell Invasion Assay

This assay is utilized to assess the inhibitory effect of this compound on the invasive potential of cancer cells.

Objective: To quantify the dose-dependent inhibition of cancer cell invasion by this compound.

Methodology:

-

Cell Culture: Breast cancer cell lines (e.g., MDA-MB-231, BT549) are cultured in appropriate media.

-

Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

Cell Seeding: Cells are serum-starved, harvested, and resuspended in a serum-free medium containing various concentrations of this compound (e.g., 1-100 nM). A defined number of cells are then seeded into the upper chamber of the Transwell inserts.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

-

Incubation: The plates are incubated for a specified period (e.g., 12 hours) to allow for cell invasion through the membrane.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The IC50 values are then calculated based on the dose-response curve.[6]

In Vivo Tumor Metastasis Model

Animal models are crucial for evaluating the anti-tumor and anti-metastatic efficacy of this compound in a physiological context.

Objective: To determine the effect of this compound on tumor growth and metastasis in vivo.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231) is injected into the mice to establish primary tumors or metastasis models (e.g., via tail vein injection for lung metastasis).

-

This compound Administration: this compound is administered to the mice through a suitable route, such as intraperitoneal injection, at defined doses (e.g., 5-10 mg/kg).[6]

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The overall health and survival of the mice are also recorded.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and relevant organs (e.g., lungs) are harvested. The extent of metastasis is assessed through histological analysis or imaging techniques. The proliferation of tumor cells can also be analyzed.[6]

Conclusion

This compound represents a promising therapeutic candidate for cancers that overexpress myoferlin. Its ability to directly target myoferlin and induce multiple anti-cancer effects, including the novel mechanism of ferroptosis, highlights its potential for further development. The data and protocols presented in this guide provide a foundational resource for researchers working to elucidate the intricate roles of myoferlin in cancer and to advance the development of targeted therapies like this compound.

References

- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Advent of WJ460: A Technical Primer on a Novel Myoferlin Inhibitor for Cancer Research

A deep dive into the discovery, mechanism of action, and preclinical development of WJ460, a potent and selective small-molecule inhibitor of myoferlin, offering a promising new therapeutic avenue in oncology.

Introduction

Myoferlin (MYOF), a 230 kDa transmembrane protein, has emerged as a significant therapeutic target in oncology. Frequently overexpressed in a range of malignancies, including breast and pancreatic cancers, its presence is often correlated with poor prognosis, heightened metastatic potential, and resistance to conventional therapies. MYOF is integral to multiple cellular processes that are co-opted by cancer cells, such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. In the quest for targeted cancer therapies, a novel small molecule, this compound, has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, detailing its efficacy, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |

| Breast Cancer | MDA-MB-231 | Transwell Invasion (Collagen I) | 43.37 ± 3.42 | |

| Breast Cancer | BT549 | Transwell Invasion (Collagen I) | 36.40 ± 4.51 | |

| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | |

| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model

| Animal Model | Tumor Cell Line | Treatment | Dosing Regimen | Outcome | Reference |

| Athymic Nude Mice | MDA-MB-231-Luciferase | This compound | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by directly binding to and inhibiting myoferlin. This inhibition triggers a cascade of downstream events, including cell cycle arrest, mitophagy, and a novel form of iron-dependent cell death known as ferroptosis.

Disruption of Myoferlin-Rab7 Interaction and EGFR Degradation

This compound has been shown to disrupt the interaction between myoferlin and the late endosomal protein Rab7. This interaction is critical for the proper endocytic trafficking and recycling of signaling receptors such as the epidermal growth factor receptor (EGFR). By inhibiting this interaction, this compound promotes the degradation of EGFR, thereby attenuating downstream signaling pathways that drive cell proliferation and survival.

Caption: this compound disrupts the Myoferlin-Rab7 interaction, promoting EGFR degradation.

Induction of Ferroptosis via Downregulation of SLC7A11 and GPX4

A key mechanism of this compound-induced cell death is the induction of ferroptosis. This compound treatment leads to the downregulation of the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4). The reduction of these key antioxidant proteins results in an accumulation of lipid reactive oxygen species (ROS), leading to iron-dependent cell death.

Caption: this compound induces ferroptosis by downregulating SLC7A11 and GPX4.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following are protocols for key experiments used in the characterization of this compound.

Affinity Pull-Down Assay for Myoferlin Target Identification

This protocol was utilized to identify myoferlin as the direct binding target of this compound.

Materials:

-

This compound-biotin conjugate

-

Streptavidin-coated magnetic beads

-

MDA-MB-231 cell lysate

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution buffer (SDS-PAGE sample loading buffer)

Procedure:

-

Cell Lysis: MDA-MB-231 cells are cultured to ~80-90% confluency, harvested, and lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.

-

Bait Immobilization: Streptavidin-coated magnetic beads are washed and incubated with the this compound-biotin conjugate to allow for binding.

-

Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to capture interacting proteins.

-

Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using SDS-PAGE sample loading buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE, and the protein bands are visualized by silver staining. The specific protein band corresponding to myoferlin is excised and identified by mass spectrometry.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Crystal Violet stain (0.1%)

Procedure:

-

Preparation of Transwell Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4-6 hours to allow for gel formation.

-

Cell Seeding: Harvest and resuspend breast cancer cells (e.g., MDA-MB-231, BT549) in serum-free medium containing various concentrations of this compound. Seed the cells into the upper chamber of the coated transwell inserts. Add complete medium containing FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours.

-

Staining and Visualization: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with 0.1% crystal violet.

-

Quantification: Count the number of invading cells in multiple fields of view using an inverted microscope.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2)

-

This compound (50 nM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with 50 nM this compound or a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A generalized workflow for the preclinical investigation of this compound.

Conclusion

This compound represents a promising first-in-class myoferlin inhibitor with a novel mechanism of action that combines the disruption of key oncogenic signaling pathways with the induction of ferroptosis. The preclinical data summarized in this guide highlight its potential as a therapeutic agent for myoferlin-driven cancers. Further development and clinical investigation of this compound and its analogs are warranted to fully explore its therapeutic utility in the treatment of cancer.

WJ460's impact on cell cycle progression in tumor cells.

An In-Depth Technical Guide to WJ460's Impact on Cell Cycle Progression in Tumor Cells

Introduction

This compound is a potent, small-molecule inhibitor that directly targets Myoferlin (MYOF), a transmembrane protein frequently overexpressed in a variety of malignancies, including breast and pancreatic cancers.[1][2][3] Myoferlin plays a critical role in multiple cellular processes essential for cancer progression, such as membrane repair, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling.[2] Its overexpression often correlates with poor patient prognosis and increased metastatic potential.[4][5] this compound has emerged as a crucial pharmacological tool for investigating MYOF function and as a promising therapeutic candidate. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on cell cycle progression in tumor cells.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data regarding its inhibitory concentrations and observed effects on the cell cycle.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [1][2] |

| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [1][2] |

| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 | [2] |

| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [2] |

Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cell Line(s) | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| PDAC Cell Lines | Pancreatic Ductal Adenocarcinoma | 50 nM | 16-24 hours | G2/M Phase Arrest | [1] |

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

This compound exerts its anti-tumor effects primarily through the direct inhibition of Myoferlin.[3] This interaction disrupts downstream cellular processes that are critical for cell division, leading to cell cycle arrest.[1] In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with this compound has been shown to induce a robust arrest at the G2/M phase of the cell cycle.[1] This blockage prevents tumor cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that ensures DNA integrity before cell division; its activation is a common mechanism for anti-cancer agents.[6][7] While the precise signaling cascade linking MYOF inhibition to the G2/M checkpoint machinery is an area of ongoing investigation, the observed outcome is a significant halt in cellular progression.

Caption: this compound inhibits Myoferlin, disrupting downstream signaling and inducing G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to evaluate the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Pancreatic (e.g., MiaPaCa-2, BxPC-3) or breast (e.g., MDA-MB-231, BT549) cancer cell lines.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium.

-

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with a fresh medium containing this compound at the desired concentrations (e.g., 50 nM) or a vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 16-24 hours) before analysis.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2]

-

Cell Preparation: Culture and treat cells with this compound as described above.

-

Harvesting: After treatment, harvest the cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases.[2]

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., p53, p21, Cdc2, Cyclin B1).[8][9]

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

General Experimental Workflow

Investigating the effects of this compound on tumor cells typically follows a structured workflow, beginning with cell culture and culminating in specific functional and molecular assays.

Caption: A typical workflow for studying the anti-tumor effects of the Myoferlin inhibitor this compound.

Conclusion

This compound is a potent Myoferlin inhibitor that effectively suppresses tumor cell proliferation by inducing G2/M phase cell cycle arrest.[1][10] Its ability to halt the cell division process, combined with its demonstrated efficacy in inhibiting cancer cell invasion, underscores its potential as a therapeutic agent for MYOF-driven cancers.[3] This guide provides the foundational data, mechanistic insights, and detailed protocols necessary for researchers to further explore and validate the anti-cancer properties of this compound. Future studies should aim to elucidate the precise molecular links between Myoferlin and the core cell cycle machinery to fully leverage this promising therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JS‑K induces G2/M phase cell cycle arrest and apoptosis in A549 and H460 cells via the p53/p21WAF1/CIP1 and p27KIP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by WJ460

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms of WJ460, a potent and selective small-molecule inhibitor of Myoferlin (MYOF). By targeting MYOF, this compound modulates critical signaling pathways involved in cancer progression, making it a significant tool for oncology research and a potential therapeutic agent. This document outlines the downstream effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines, primarily focusing on its impact on cell invasion and viability. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

| Cell Line | Assay | IC50 (nM) |

| MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42[1][2] |

| BT549 | Transwell Invasion | 36.40 ± 4.51[1][2] |

Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Assay | IC50 (nM) |

| MiaPaCa-2 | Cell Confluency | ~25[3] |

| BxPC-3 | Cell Confluency | ~40[3] |

| Panc-1 | Cell Confluency | ~50[3] |

| PaTu 8988T | Cell Confluency | ~60[3] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects through two primary mechanisms: the disruption of endocytic trafficking of receptor tyrosine kinases and the induction of ferroptosis.

Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking

This compound directly binds to Myoferlin, a protein crucial for vesicle trafficking. This binding disrupts the interaction between MYOF and Rab7, a key regulator of late endosome function.[1] This disruption impairs the proper trafficking and recycling of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to their degradation and subsequent attenuation of downstream signaling pathways that promote cell proliferation and survival.[4]

Induction of Ferroptosis

This compound induces ferroptosis, an iron-dependent form of regulated cell death, by disrupting cellular antioxidant defense systems.[3] Treatment with this compound leads to the downregulation of SLC7A11 (a component of the cystine/glutamate antiporter, system Xc⁻) and Glutathione (B108866) Peroxidase 4 (GPX4).[3][4] This impairs the synthesis of glutathione (GSH) and the detoxification of lipid peroxides, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3] this compound has also been shown to induce mitophagy, the selective autophagic removal of mitochondria, which may contribute to ROS accumulation and further prime cells for ferroptosis.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the study of this compound.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells in vitro.

-

Cell Lines: MDA-MB-231, BT549 (human breast cancer).[1]

-

Reagents:

-

Matrigel Basement Membrane Matrix

-

Transwell inserts (8 µm pore size)

-

Serum-free cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound (various concentrations)

-

Crystal Violet stain (0.1%)

-

-

Protocol:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C to allow for gel formation.[1]

-

Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound.

-

Seed the cell suspension into the upper chamber of the Matrigel-coated insert.

-

Add medium containing FBS to the lower chamber to act as a chemoattractant.[1]

-

Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.[1]

-

After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.[1]

-

Count the number of stained, invading cells under a microscope.

-

Co-Immunoprecipitation (Co-IP) for MYOF-Rab7 Interaction

This protocol demonstrates that this compound treatment disrupts the interaction between Myoferlin and Rab7.[5]

-

Cell Lines: 293T cells co-transfected with HA-MYOF and Flag-Rab7, or MDA-MB-231 cells.[6][7]

-

Reagents:

-

This compound (e.g., 0, 50, 100, 200 nM)

-

Non-denaturing lysis buffer

-

Anti-Flag, anti-HA, or anti-Rab7 antibody for immunoprecipitation[5][6][7]

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

SDS-PAGE sample buffer (elution buffer)

-

Antibodies for Western blot: anti-myoferlin (or anti-HA) and anti-Rab7 (or anti-Flag)

-

-

Protocol:

-

Culture cells and treat with increasing concentrations of this compound for the desired time (e.g., 24 hours).[5]

-

Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

Incubate an equal amount of protein lysate with the immunoprecipitating antibody or control IgG for 2-4 hours or overnight at 4°C.[5]

-

Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.[5]

-

Wash the beads three to five times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[5]

-

Analyze the eluted proteins by Western blot, probing for the co-precipitated protein and the bait protein.

-

Biotin-WJ460 Pull-down Assay

This assay provides evidence of the direct binding of this compound to Myoferlin.

-

Reagents:

-

This compound-biotin conjugate

-

Free this compound (for competition)

-

Streptavidin-coated magnetic beads

-

Cell lysate (e.g., from MDA-MB-231 cells)

-

Lysis buffer

-

Wash buffer

-

Elution buffer (SDS-PAGE sample buffer)

-

Anti-myoferlin antibody

-

-

Protocol:

-

Prepare cell lysate and determine protein concentration.

-

Competitive Binding: Aliquot equal amounts of protein lysate. Add increasing concentrations of free this compound and incubate for 1 hour at 4°C.[5]

-

Pull-Down: Add a fixed concentration of this compound-biotin to each tube and incubate for 2 hours at 4°C.[5]

-

Add pre-washed streptavidin-coated beads and incubate for 1 hour at 4°C to capture the biotinylated complexes.[5]

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blot using an anti-myoferlin antibody. A dose-dependent decrease in pulled-down myoferlin with increasing concentrations of free this compound indicates direct and specific binding.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

-

Reagents:

-

C11-BODIPY 581/591 probe (2 µM)

-

This compound

-

PBS

-

-

Protocol:

-

Culture and treat cells with this compound as required.

-

Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[3]

-

Wash the cells with PBS.

-

Harvest the cells and analyze them using a flow cytometer. The emission of the C11-BODIPY probe shifts from red to green upon oxidation by lipid peroxides. An increase in green fluorescence indicates lipid peroxidation.[3]

-

Experimental and Logical Workflow

Investigating the effects of this compound typically follows a logical progression from demonstrating target engagement to elucidating downstream cellular consequences.

Conclusion

This compound is a potent Myoferlin inhibitor with a multi-faceted mechanism of action against cancer cells.[1] Its ability to disrupt key signaling pathways involved in endocytosis and cell survival, while simultaneously inducing ferroptosis, highlights its therapeutic potential.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development to further explore and harness the capabilities of this compound in oncology.

References

The Role of WJ460 in Lipid Peroxidation and Oxidative Stress: A Technical Guide

Abstract

WJ460, a potent and selective small-molecule inhibitor of myoferlin (MYOF), has emerged as a significant modulator of cellular oxidative stress, primarily through the induction of lipid peroxidation and ferroptosis.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound influences these processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This compound's ability to disrupt cellular redox homeostasis by targeting key regulators of ferroptosis, such as SLC7A11 and GPX4, highlights its potential as a therapeutic agent in diseases characterized by oxidative stress, particularly cancer.[2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's bioactivity.

Introduction to Oxidative Stress and Lipid Peroxidation

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can inflict damage upon essential cellular components, including lipids, proteins, and nucleic acids. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can disrupt cell membrane integrity and function, ultimately contributing to cellular demise.

This compound: A Myoferlin Inhibitor Driving Oxidative Stress

This compound is a pharmacological compound that directly interacts with and inhibits myoferlin (MYOF), a protein implicated in various cellular processes, including membrane trafficking and repair.[1][4] In the context of cancer, MYOF is often overexpressed and associated with poor prognosis.[2] this compound exerts its anti-tumor effects by inducing cell cycle arrest, mitochondrial autophagy (mitophagy), and a specific form of iron-dependent cell death known as ferroptosis, which is intrinsically linked to lipid peroxidation.[1][2]

Quantitative Impact of this compound on Lipid Peroxidation

The induction of lipid peroxidation is a hallmark of this compound's activity. This is quantitatively demonstrated by the increase in malondialdehyde (MDA), a stable end-product of lipid peroxidation, in cancer cells upon treatment with this compound.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | Treatment | MDA Concentration (relative to control) | Statistical Significance | Reference |

| BxPC-3 | 50 nM this compound for 24h | ~2.5-fold increase | P < 0.05 | [2] |

| MiaPaCa-2 | 50 nM this compound for 24h | ~3.0-fold increase | *P < 0.01 | [2] |

| Panc-1 | 50 nM this compound for 24h | ~3.5-fold increase | P < 0.001 | [2] |

| PaTu 8988T | 50 nM this compound for 24h | ~4.0-fold increase | P < 0.001 | [2] |

| HPNE (normal) | 50 nM this compound for 24h | No significant change | Not significant | [2] |

This compound's Effect on Key Regulators of Oxidative Stress

This compound's pro-oxidant effects are mediated through the downregulation of crucial cellular antioxidant defense systems, particularly those involved in the prevention of lipid peroxidation and ferroptosis.

Downregulation of Solute Carrier Family 7 Member 11 (SLC7A11)

This compound treatment leads to a reduction in the protein levels of SLC7A11, a component of the cystine/glutamate antiporter system Xc-.[2] This system is responsible for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). Reduced GSH levels impair the cell's ability to neutralize ROS.

Reduction of Glutathione Peroxidase 4 (GPX4)

A key event in this compound-induced oxidative stress is the downregulation of GPX4, a selenoenzyme that specifically reduces lipid hydroperoxides to non-toxic lipid alcohols using GSH as a cofactor.[2] The reduction in GPX4 activity leaves the cell vulnerable to rampant lipid peroxidation, a central driver of ferroptosis.

Table 2: Effect of this compound on Key Ferroptosis Regulators

| Protein | Cell Line | Treatment | Observation | Reference |

| SLC7A11 | PaTu 8988T | 50 nM this compound (8-24h) | Time-dependent reduction | [2] |

| GPX4 | PaTu 8988T | 50 nM this compound (8-24h) | Time-dependent reduction | [2] |

| SLC7A11 | HPNE (normal) | 50 nM this compound (8-24h) | No significant change | [2] |

| GPX4 | HPNE (normal) | 50 nM this compound (8-24h) | No significant change | [2] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound-induced oxidative stress involves a cascade of events initiated by the inhibition of myoferlin, leading to the induction of ferroptosis.

Caption: Signaling pathway of this compound-induced lipid peroxidation and ferroptosis.

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Measurement of Lipid Peroxidation (MDA Assay)

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a marker of lipid peroxidation.

-

Cell Lysis: Treated and control cells are harvested, washed with PBS, and lysed in a suitable lysis buffer on ice.

-

Reaction Mixture: An aliquot of the cell lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Incubation: The mixture is heated at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.

-

Quantification: MDA concentration is calculated using a standard curve generated with a known concentration of MDA.

Western Blot Analysis for SLC7A11 and GPX4

Western blotting is employed to determine the protein expression levels of SLC7A11 and GPX4.

-

Protein Extraction and Quantification: Total protein is extracted from treated and control cells, and the concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Discussion and Future Perspectives

This compound's ability to induce lipid peroxidation and ferroptosis by targeting the MYOF/SLC7A11/GPX4 axis presents a promising therapeutic strategy for cancers that are resistant to conventional therapies. The selective action of this compound on cancer cells, with minimal effect on normal cells as indicated by the MDA assay on HPNE cells, suggests a favorable therapeutic window.[2]

Future research should focus on elucidating the broader impact of this compound on other cellular antioxidant systems and its potential synergistic effects with other pro-oxidant therapies. Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models is a critical next step in its development as a potential therapeutic agent. Furthermore, a deeper understanding of the interplay between this compound-induced mitophagy and ferroptosis could reveal novel targets for therapeutic intervention.

Conclusion

This compound is a potent inducer of lipid peroxidation and oxidative stress in cancer cells. Its mechanism of action, centered on the inhibition of myoferlin and the subsequent downregulation of the key ferroptosis regulators SLC7A11 and GPX4, provides a clear rationale for its anti-tumor effects. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound in diseases driven by oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]